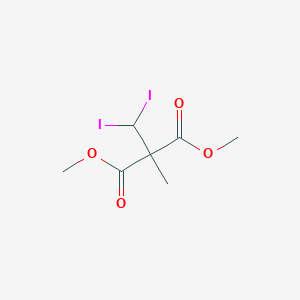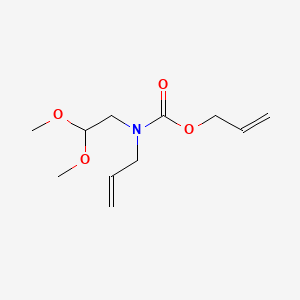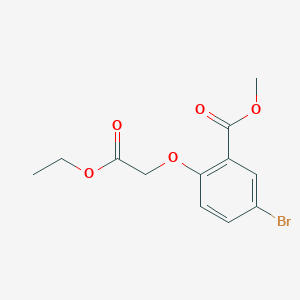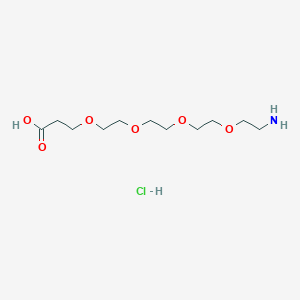![molecular formula C13H22O3Si B8264613 8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C13H22O3Si and its molecular weight is 254.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates : 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, is a valuable bifunctional synthetic intermediate widely used in synthesizing organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Chemical Synthesis : Various methods have been developed for synthesizing derivatives of 1,4-dioxaspiro compounds, which are important for producing diverse organic compounds. This includes the synthesis of compounds like 3-Ethenyl-4-methylcyclohex-2-en-1-one from 4-methylanisole, demonstrating the versatility of these spiro compounds in chemical synthesis (G. L. Burge, D. J. Collins, J. Reitze, 1983).
Potential Biolubricants : Novel 1,4-dioxaspiro compounds derived from oleic acid have been synthesized and are considered potential candidates for biolubricants. These findings highlight the environmental and industrial applications of such compounds (Y. S. Kurniawan, et al., 2017).
Crystal Structure Analysis : The design and crystal structures of new compounds fused with 3,4,5-Trimethoxybenzyl Group and 6,10-Dioxaspiro Group have been explored, showing the importance of these spiro compounds in developing new materials with specific structural properties (Wulan Zeng, et al., 2018).
Enantioselective Synthesis : The enantioselective synthesis of bicyclic β-lactones, involving 1,4-dioxaspiro compounds, demonstrates their importance in creating specific, chirally pure compounds, which are crucial in the pharmaceutical industry (Henry H Nguyen, et al., 2012).
Derivatives Synthesis : Research has also focused on synthesizing derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one, contributing to the development of new heterocyclic compounds (V. A. Samsonov, L. B. Volodarsky, 2013).
Organic Nonlinear Optical Material : 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, highlighting its significance in optical applications (K. Kagawa, et al., 1994).
Eigenschaften
IUPAC Name |
8-(2-trimethylsilylethynyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,3)11-8-12(14)4-6-13(7-5-12)15-9-10-16-13/h14H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKWWHXSMSYULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate](/img/structure/B8264545.png)








![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)

